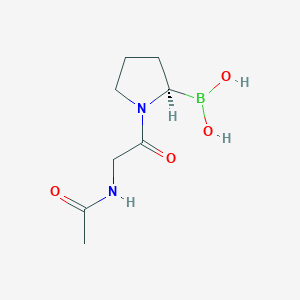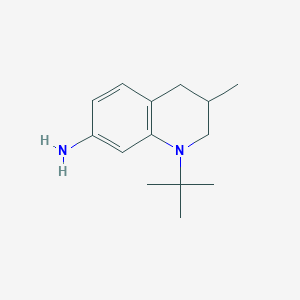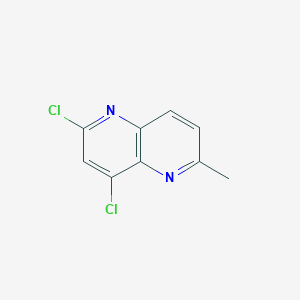
(R)-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. This unique property makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-boron bonds . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex boronic acid derivatives.
Industrial Production Methods
Industrial production of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and catalysts is crucial for optimizing yield and purity. Additionally, continuous flow setups and metal-free photoinduced borylation methods have been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions yield boronic esters or borates .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form reversible covalent bonds with diols makes it a valuable tool in carbohydrate chemistry and glycoscience .
Biology
In biological research, this compound is utilized for the selective recognition and binding of saccharides and other biomolecules. It is also employed in the development of sensors for detecting various analytes, including glucose and other saccharides .
Medicine
In medicine, ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic acid group can interact with active site serines in enzymes, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the development of materials with specific functionalities, such as controlled release systems and responsive hydrogels .
Mecanismo De Acción
The mechanism of action of ®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group acts as a Lewis acid, binding to diols and other Lewis bases to form boronate esters . This interaction can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simple boronic acid derivative used in organic synthesis and molecular recognition.
2-Thienylboronic acid: A boronic acid with a thiophene ring, used in the synthesis of heterocyclic compounds.
Bortezomib: A boronic acid-containing drug used in chemotherapy.
Uniqueness
®-(1-(2-Acetamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structure, which combines a pyrrolidine ring with an acetamidoacetyl group and a boronic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
915283-78-2 |
|---|---|
Fórmula molecular |
C8H15BN2O4 |
Peso molecular |
214.03 g/mol |
Nombre IUPAC |
[(2R)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m0/s1 |
Clave InChI |
UUOZISWTWURDGU-ZETCQYMHSA-N |
SMILES isomérico |
B([C@@H]1CCCN1C(=O)CNC(=O)C)(O)O |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)


![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)





![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
